molecular formula C12H9Cl2N3O B11953622 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea CAS No. 13142-47-7

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea

Cat. No.: B11953622
CAS No.: 13142-47-7
M. Wt: 282.12 g/mol
InChI Key: QYRXFPKGJAFCBW-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a urea moiety. Its unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea typically involves the reaction of 3,4-dichloroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

13142-47-7

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H9Cl2N3O/c13-10-2-1-9(7-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18)

InChI Key

QYRXFPKGJAFCBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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